3',4'-Dihydroxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQUAMAQHHEXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152546 | |
| Record name | 3,4-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1197-09-7 | |
| Record name | 3′,4′-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
| Record name | 3',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Botanical Treasury: An In-depth Technical Guide to the Natural Sources and Isolation of 3',4'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Dihydroxyacetophenone, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides a comprehensive overview of the known natural sources of this valuable bioactive molecule and details the methodologies for its extraction, isolation, and purification. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundation for further investigation and application of this compound.
Natural Sources of this compound
This compound has been identified in a variety of plant and fungal species. The primary documented natural sources are summarized in the table below, providing a starting point for the procurement of this compound from natural origins.
| Natural Source | Plant/Fungal Part | Reference |
| Picea schrenkiana | Needles | [1] |
| Ilex pubescens var. glaber | Leaves | |
| Phellinus igniarius | Fungus | |
| Begonia palmata | Plant | |
| Coffee | Residues | |
| Maple Syrup | Sap |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique is crucial for achieving high yield and purity.
General Experimental Workflow
A general workflow for the isolation and purification of this compound from a plant source is depicted below. This process involves initial extraction, partitioning to separate compounds based on polarity, and subsequent chromatographic steps to isolate the target compound.
Detailed Experimental Protocol: Isolation from Picea schrenkiana Needles
The following protocol is based on the methodology described for the isolation of this compound from the needles of Picea schrenkiana.[1]
2.2.1. Extraction
-
Sample Preparation: Air-dry the needles of Picea schrenkiana and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in distilled water at room temperature. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended. The extraction should be carried out for a sufficient duration (e.g., 24-48 hours) with occasional agitation to ensure exhaustive extraction.
-
Filtration: Separate the aqueous extract from the plant residue by filtration through cheesecloth or a suitable filter paper.
2.2.2. Fractionation
-
Liquid-Liquid Partitioning: Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with a non-polar to semi-polar organic solvent such as diethyl ether. Repeat the extraction multiple times (e.g., 3 times) to ensure complete transfer of the target compound to the organic phase.
-
Phase Separation: Combine the organic phases and dry them over an anhydrous salt like sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent from the organic phase under reduced pressure using a rotary evaporator to obtain the crude diethyl ether fraction enriched with this compound.
2.2.3. Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude diethyl ether fraction in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a high concentration of hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a specific volume.
-
-
Monitoring and Identification:
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions by TLC using a suitable mobile phase to identify the fractions containing this compound. A standard reference of the compound should be used for comparison.
-
High-Performance Liquid Chromatography (HPLC): Combine the fractions containing the pure compound and confirm the purity using analytical HPLC.
-
Quantitative Data:
While the cited literature does not provide specific quantitative data for the yield and purity of this compound from Picea schrenkiana, typical yields for phenolic compounds from plant materials using such methods can range from 0.1% to 2% of the dry weight of the plant material. The purity of the final product after column chromatography can often exceed 95%, as determined by HPLC.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-melanogenic effects being particularly well-documented.
Nrf2/HO-1 Signaling Pathway
The antioxidant properties of this compound are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1, which in turn helps to mitigate cellular damage.
Tyrosinase Inhibition
This compound has been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[2][3] This inhibitory activity makes it a potential candidate for applications in skincare and for the treatment of hyperpigmentation disorders. The proposed mechanism involves the binding of the dihydroxy-substituted phenyl ring to the active site of the tyrosinase enzyme.
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis. This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the substrate from binding, thereby blocking the melanin production pathway.[2][3]
Conclusion
This compound is a promising natural compound with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed framework for its isolation and purification. The elucidation of its mechanisms of action, particularly its role in the Nrf2/HO-1 pathway and as a tyrosinase inhibitor, opens avenues for its application in the development of novel pharmaceuticals and cosmeceuticals. Further research is warranted to explore the full therapeutic spectrum of this compound and to optimize its production from natural sources or through biotechnological approaches.
References
- 1. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 2. [PDF] Antimelanogenic Activity of 3,4-Dihydroxyacetophenone: Inhibition of Tyrosinase and MITF | Semantic Scholar [semanticscholar.org]
- 3. Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3',4'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dihydroxyacetophenone, also known as acetopyrocatechol or piceol, is a phenolic compound that has garnered significant interest in the scientific community. It is a naturally occurring molecule found in various plant species, including Picea schrenkiana, and is recognized for its diverse biological activities.[1][2] As an active constituent in some traditional medicines, it has been investigated for its antioxidant, anti-inflammatory, and cardioprotective properties.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)ethanone | [4][5] |
| Synonyms | 4-Acetylcatechol, Acetopyrocatechol, Pungenol, Qingxintong | [4][6][7] |
| Chemical Formula | C₈H₈O₃ | [5][8] |
| Molecular Weight | 152.15 g/mol | [4][8] |
| Appearance | Off-White to Beige Solid/Crystal Powder | [6][9] |
| Melting Point | 116 - 122 °C | [4][8][9][10] |
| Boiling Point | 127-133 °C (at 11 Torr); 372.41 °C (at 760 mmHg, est.) | [6][10][11] |
| Water Solubility | 6.943 x 10⁴ mg/L at 25 °C (est.) | [11] |
| Solubility | Soluble in DMSO, Slightly Soluble in Methanol | [6][10] |
| pKa | ~7.9 - 8.0 (Predicted) | [6][12] |
| logP (o/w) | 1.056 - 1.5 (est.) | [4][11] |
Biological Activity and Signaling Pathways
This compound exhibits notable biological effects, primarily attributed to its antioxidant and enzyme-inhibiting activities.
Antioxidant Activity via the Nrf2/HO-1 Pathway
One of the key mechanisms underlying the antioxidant effects of this compound is its ability to modulate the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of protective enzymes, such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.[3][13]
Inhibition of Tyrosinase
This compound has also been identified as a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1][2] By suppressing tyrosinase activity, it can reduce melanin production, making it a compound of interest for applications in dermatology and cosmetology for treating hyperpigmentation disorders. This inhibitory action is also linked to the modulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.[1]
References
- 1. oecd.org [oecd.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Water Solubility | Scymaris [scymaris.com]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. enfo.hu [enfo.hu]
- 7. tsijournals.com [tsijournals.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Knihy [books.google.sk]
- 9. google.com [google.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. pennwest.edu [pennwest.edu]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
3',4'-Dihydroxyacetophenone: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dihydroxyacetophenone (DHAP), also known as protocatechuic aldehyde, is a phenolic compound found in various plants and is a metabolite of certain polyphenols. It has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to support further research and drug development efforts.
Core Mechanisms of Action
In vitro studies have revealed that this compound exerts its biological effects through multiple pathways. The core mechanisms identified include potent antioxidant activity through the activation of the Nrf2 signaling pathway, significant anti-inflammatory effects via modulation of inflammatory mediators and pathways such as NF-κB, and specific enzyme inhibition, most notably against tyrosinase.
Antioxidant Mechanism of Action
The antioxidant properties of this compound are a cornerstone of its therapeutic potential. In vitro studies have elucidated a detailed mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.
Activation of the Nrf2/HO-1 Signaling Pathway
In a key study utilizing Human Umbilical Vein Endothelial Cells (HUVECs) subjected to high-glucose-induced oxidative stress, this compound demonstrated a significant protective effect.[1][2][3] Pre-treatment with this compound led to an upregulation of both Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), at both the mRNA and protein levels.[1][2][3] Furthermore, it promoted the translocation of Nrf2 into the nucleus, a critical step for the activation of antioxidant response elements (ARE) and the transcription of antioxidant genes.[1][2][3] The involvement of this pathway was confirmed by the use of an Nrf2 inhibitor, ML385, which attenuated the protective effects of this compound.[1][2][3]
Induction of Autophagy and DNA Damage Repair
Beyond the Nrf2/HO-1 axis, this compound was also found to promote autophagy in HUVECs under oxidative stress, as evidenced by an increased formation of autophagosomes.[1][2][3] This process of cellular self-cleaning is crucial for removing damaged organelles and proteins. Additionally, the compound enhanced the expression of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA damage repair, and increased the ratio of LC3-II/LC3-I, a marker of autophagosome formation.[1][2][3]
Quantitative Data: Antioxidant Effects
| Cell Line | Treatment Condition | 3',4'-DHAP Concentration | Outcome | Fold/Percent Change | Reference |
| HUVECs | High Glucose | 10 µmol/l | Increased Cell Viability | Statistically significant increase (P<0.001) | [1][2] |
| HUVECs | High Glucose | 10 µmol/l | Decreased ROS Production | Statistically significant decrease | [1][2] |
| HUVECs | High Glucose | 10 µmol/l | Increased Nrf2 mRNA expression | Statistically significant increase (P<0.001) | [1] |
| HUVECs | High Glucose | 10 µmol/l | Increased HO-1 mRNA expression | Statistically significant increase | [1] |
| HUVECs | High Glucose | 10 µmol/l | Increased Nrf2 nuclear translocation | Statistically significant increase (P<0.01) | [1] |
| HUVECs | High Glucose | 10 µmol/l | Increased Autophagosome formation | Statistically significant increase (P<0.01) | [1] |
Experimental Protocols: Antioxidant Activity
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. To induce oxidative stress, cells are exposed to high glucose conditions (e.g., 33 mmol/l). For treatment, cells are pre-treated with this compound (e.g., 10 µmol/l) for a specified time before high glucose exposure.[1][2]
Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] HUVECs are seeded in 96-well plates and treated as described. MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1][4] Treated cells are incubated with DCFH-DA, which is oxidized to the fluorescent compound DCF by ROS. The fluorescence intensity is measured using a fluorescence microscope or a microplate reader.[1][4]
Western Blot Analysis: Protein expression levels of Nrf2, HO-1, LC3, and PARP-1 are determined by Western blotting.[1][2][3] Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of Nrf2 and HO-1 are quantified by qRT-PCR.[1][2][3] Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is performed using specific primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH) for normalization.[1]
Immunofluorescence for Nrf2 Nuclear Translocation: HUVECs are grown on coverslips and treated. Cells are then fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The localization of Nrf2 is visualized using a fluorescence microscope.[1][2][3]
Transmission Electron Microscopy (TEM) for Autophagosome Observation: Treated cells are fixed, dehydrated, and embedded in resin. Ultrathin sections are prepared and stained with uranyl acetate and lead citrate. Autophagosomes are observed using a transmission electron microscope.[1][2][3]
Signaling Pathway Diagram: Antioxidant Mechanism
Caption: Antioxidant signaling pathway of this compound.
Anti-inflammatory Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties in vitro, primarily through the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Mediators
In studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW264.7), this compound has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO). It also reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Conversely, it can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Modulation of COX-2 and 15d-PGJ2
A study on LPS-activated macrophages revealed that this compound's anti-inflammatory and pro-apoptotic effects are dependent on Cyclooxygenase-2 (COX-2).[5][6] The compound was found to increase the expression of COX-2 at both the mRNA and protein levels, leading to an increased production of 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ2), a known pro-resolving mediator of inflammation.[5][6] The use of COX inhibitors reversed the effects of this compound on TNF-α inhibition and apoptosis enhancement, confirming the crucial role of this pathway.[5][6]
Potential Inhibition of the NF-κB Pathway
While direct evidence for this compound is still emerging, a related compound, 2',5'-Dihydroxyacetophenone, has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by increasing the protein stability of Hdac1 and decreasing the acetylation level of p65.[7] Given that NF-κB is a critical regulator of many pro-inflammatory genes, including TNF-α, IL-1β, and IL-6, it is highly probable that this compound also exerts its anti-inflammatory effects through the modulation of this pathway.
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Treatment Condition | 3',4'-DHAP Concentration | Outcome | Percent Inhibition/Increase | Reference |
| RAW264.7 | LPS | 10⁻⁵ M | Inhibition of TNF-α production | Marked inhibition | [5][6] |
| RAW264.7 | LPS | 10⁻⁵ M | Increase in 15d-PGJ2 production | Obvious increase | [5][6] |
| RAW264.7 | LPS | 10⁻⁵ M | Enhancement of apoptosis | Significant enhancement | [5][6] |
| J774A.1 | LPS | 91.78 µM | Inhibition of NO production | 38.96% | [8] |
| J774A.1 | LPS | 91.78 µM | Inhibition of IL-1β production | 55.56% | [8] |
| J774A.1 | LPS | 91.78 µM | Inhibition of IL-6 production | 51.62% | [8] |
| J774A.1 | LPS | 91.78 µM | Inhibition of TNF-α production | 59.14% | [8] |
| J774A.1 | LPS | 91.78 µM | Increase in IL-10 production | 61.20% | [8] |
Experimental Protocols: Anti-inflammatory Activity
Macrophage Cell Culture and Stimulation: Murine macrophage cell lines like RAW264.7 or J774A.1 are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml). Cells are co-treated with various concentrations of this compound.
Nitric Oxide (NO) Assay (Griess Test): The production of NO is measured in the cell culture supernatants using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10]
Western Blot for COX-2 and NF-κB Pathway Proteins: Cell lysates are prepared from treated macrophages. Protein levels of COX-2, and key proteins in the NF-κB pathway (e.g., phosphorylated p65, phosphorylated IκBα) are analyzed by Western blotting as described in the antioxidant section.
Apoptosis Assay (Flow Cytometry): Apoptosis in macrophages can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway Diagram: Anti-inflammatory Mechanism
Caption: Anti-inflammatory signaling pathway of this compound.
Enzyme Inhibition: Tyrosinase
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This activity makes it a compound of interest for applications in dermatology and cosmetics for the treatment of hyperpigmentation disorders.
Direct Inhibition of Tyrosinase Activity
In vitro assays using mushroom tyrosinase have demonstrated that this compound exhibits a strong suppressive action against tyrosinase activity.[11][12] This direct inhibition of the enzyme's catalytic function is a primary mechanism for its antimelanogenic effects.
Downregulation of Tyrosinase and MITF Expression
In addition to direct enzyme inhibition, studies in B16 melanoma cells have shown that this compound can also reduce the protein levels of both tyrosinase and the microphthalmia-associated transcription factor (MITF).[11][12] MITF is a master regulator of melanocyte development and differentiation and controls the transcription of key melanogenic enzymes, including tyrosinase. By suppressing MITF expression, this compound can further decrease melanin production.[11][12]
Quantitative Data: Tyrosinase Inhibition
| Enzyme/Cell Line | Parameter | 3',4'-DHAP Concentration | Value | Reference |
| Mushroom Tyrosinase | IC₅₀ | - | 10 µM |
Experimental Protocols: Tyrosinase Inhibition
Mushroom Tyrosinase Inhibition Assay: The inhibitory effect of this compound on mushroom tyrosinase activity is determined spectrophotometrically.[13] The assay mixture typically contains phosphate buffer, L-DOPA as the substrate, mushroom tyrosinase, and various concentrations of this compound. The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm.[13] The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Cell-Based Melanin Content Assay: B16 melanoma cells are cultured and treated with various concentrations of this compound. After a set incubation period, the cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm after dissolving the melanin pellet in NaOH.
Western Blot for Tyrosinase and MITF: B16 melanoma cells are treated with this compound. The protein expression levels of tyrosinase and MITF are analyzed by Western blotting as previously described.
Experimental Workflow: Tyrosinase Inhibition
Caption: Experimental workflow for in vitro tyrosinase inhibition assay.
Anticancer Potential
While the primary in vitro mechanisms of this compound are centered around its antioxidant and anti-inflammatory effects, there is emerging evidence of its anticancer potential. Some studies have shown that derivatives of dihydroxyacetophenone possess antitumor activities.[14][15] Furthermore, the pro-apoptotic effects of this compound observed in macrophages suggest a potential for inducing cell death in cancer cells.[5][6] However, more dedicated in vitro studies on various cancer cell lines are required to fully elucidate the specific signaling pathways and molecular targets involved in its anticancer activity.
Conclusion
This compound is a multifaceted compound with well-defined in vitro mechanisms of action, particularly in the realms of antioxidation and anti-inflammation. Its ability to activate the Nrf2/HO-1 pathway, modulate inflammatory mediators, and inhibit key enzymes like tyrosinase underscores its significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this promising natural product. Future investigations should focus on expanding our understanding of its anticancer activities and translating these in vitro findings into preclinical and clinical settings.
References
- 1. pepolska.pl [pepolska.pl]
- 2. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation pro-resolving potential of 3,4-dihydroxyacetophenone through 15-deoxy-delta12,14-prostaglandin J2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsjmsw.com [jsjmsw.com]
- 7. Xia & He Publishing [xiahepublishing.com]
- 8. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Antimelanogenic Activity of 3,4-Dihydroxyacetophenone: Inhibition of Tyrosinase and MITF | Semantic Scholar [semanticscholar.org]
- 13. Tyrosinase inhibition assay [bio-protocol.org]
- 14. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3',4'-Dihydroxyacetophenone: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive spectroscopic analysis of 3',4'-Dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering valuable insights for its identification, characterization, and application in research and development.
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound was performed using electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and several key fragment ions that provide structural confirmation.
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Fragment Ion | Proposed Structure of Fragment |
| 152 | Moderate | [M]⁺ | [C₈H₈O₃]⁺ |
| 137 | High | [M - CH₃]⁺ | [C₇H₅O₃]⁺ |
| 109 | Moderate | [M - CH₃ - CO]⁺ | [C₆H₅O₂]⁺ |
The mass spectrum displays the molecular ion peak [M]⁺ at m/z 152, corresponding to the molecular weight of this compound (C₈H₈O₃).[1][2] The base peak is observed at m/z 137, resulting from the characteristic alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃).[1] A subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment yields the ion at m/z 109.
Infrared (IR) Spectroscopy Analysis
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The analysis of the gas-phase FTIR spectrum from the NIST database provides the following key absorptions.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3600-3400 | Strong, Broad | O-H | Stretching (Phenolic) |
| ~3100-3000 | Medium | C-H | Stretching (Aromatic) |
| ~1670 | Strong | C=O | Stretching (Ketone) |
| ~1600, 1510 | Medium | C=C | Stretching (Aromatic) |
| ~1280 | Strong | C-O | Stretching (Phenolic) |
| ~880-800 | Strong | C-H | Bending (Aromatic, out-of-plane) |
The broad band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. The strong absorption at approximately 1670 cm⁻¹ is characteristic of the C=O stretching of the aryl ketone. Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1510 cm⁻¹. The strong band near 1280 cm⁻¹ corresponds to the C-O stretching of the phenol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum exhibits signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 | d | ~2.0 | 1H | H-2' |
| ~7.4 | dd | ~8.5, 2.0 | 1H | H-6' |
| ~6.9 | d | ~8.5 | 1H | H-5' |
| ~2.5 | s | - | 3H | -COCH₃ |
| ~9.0-10.0 | br s | - | 2H | -OH |
Note: Chemical shifts for phenolic protons (-OH) can be broad and their position may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~150.0 | C-4' |
| ~145.0 | C-3' |
| ~130.0 | C-1' |
| ~123.0 | C-6' |
| ~115.0 | C-5' |
| ~114.0 | C-2' |
| ~26.0 | -CH₃ |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
A sample of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Infrared Spectroscopy (Gas-Phase FTIR)
A solid sample of this compound is heated in a gas cell to obtain its vapor-phase spectrum. An infrared beam is passed through the gas cell. The molecules absorb IR radiation at frequencies corresponding to their vibrational modes. The transmitted light is detected and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is detected. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum, showing chemical shifts relative to TMS.
References
Potential Therapeutic Applications of 3',4'-Dihydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Dihydroxyacetophenone (3,4-DHAP), a naturally occurring phenolic compound, has emerged as a promising candidate for therapeutic development due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of 3,4-DHAP's therapeutic potential, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, a key signaling pathway modulated by 3,4-DHAP, the Nrf2/HO-1 pathway, is visually represented to elucidate its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this multifaceted compound.
Introduction
This compound, also known as acetophenone, is a phenolic compound found in various medicinal plants. It has garnered significant scientific interest for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects[1]. This guide delves into the core therapeutic applications of 3,4-DHAP, presenting the underlying scientific evidence and methodologies for its investigation.
Therapeutic Applications and Mechanisms of Action
Antioxidant Activity
3,4-DHAP exhibits potent antioxidant properties by scavenging free radicals and activating endogenous antioxidant defense systems. Its ability to mitigate oxidative stress is a cornerstone of its therapeutic potential in various disease models.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines[2]. In LPS-activated macrophages, 3,4-DHAP has been observed to exert anti-inflammatory functions[1].
Neuroprotective Properties
Emerging evidence suggests that 3,4-DHAP possesses neuroprotective capabilities. By combating oxidative stress and inflammation, two key contributors to neurodegenerative diseases, this compound presents a promising avenue for the development of novel neuroprotective agents. It has been shown to eliminate free radicals and increase resistance to lipid peroxidation, thereby protecting brain function[1].
Anticancer Potential
Preliminary studies indicate that 3,4-DHAP and its derivatives may possess anticancer properties. Research has shown that certain dihydroxyacetophenone compounds exhibit significant biological activity against cancer cells[3].
Management of Metabolic Disorders
3,4-DHAP has shown potential in the management of metabolic disorders. Studies in diabetic rat models have indicated its ability to improve endothelial function, suggesting a role in mitigating complications associated with diabetes[4].
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the therapeutic effects of this compound and its derivatives.
Table 1: Antioxidant and Anti-inflammatory Activity of 3',5-Diprenyl-4-hydroxyacetophenone (DHAP)
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | IC50 | 26.00 ± 0.37 µg/mL | [2] |
| Nitric Oxide (NO) Production Inhibition | % Inhibition (at 91.78 µM) | 38.96% | [2] |
| IL-1β Production Inhibition | % Inhibition (at 91.78 µM) | 55.56% | [2] |
| IL-6 Production Inhibition | % Inhibition (at 91.78 µM) | 51.62% | [2] |
| TNF-α Production Inhibition | % Inhibition (at 91.78 µM) | 59.14% | [2] |
| IL-10 Production Increase | % Increase (at 91.78 µM) | 61.20% | [2] |
Table 2: Cytotoxicity of 3',5-Diprenyl-4-hydroxyacetophenone (DHAP)
| Cell Line | Metric | Value | Reference |
| J774A.1 Macrophages | IC50 | 436.2 µM | [2] |
Key Signaling Pathway: Nrf2/HO-1
A critical mechanism underlying the antioxidant and cytoprotective effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, 3,4-DHAP promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1[1][5].
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic effects.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound (3,4-DHAP)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a stock solution of 3,4-DHAP in a suitable solvent (e.g., DMSO). Create a series of dilutions from the stock solution to obtain various concentrations to be tested.
-
Assay Protocol: a. In a 96-well plate, add a fixed volume of the DPPH working solution to each well (e.g., 180 µL). b. Add a small volume of the different concentrations of 3,4-DHAP, ascorbic acid (positive control), or solvent (blank) to the respective wells (e.g., 20 µL). c. Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of 3,4-DHAP.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)
Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (3,4-DHAP)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various non-toxic concentrations of 3,4-DHAP for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (mix equal volumes of Component A and Component B immediately before use) to each supernatant sample. c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100
In Vitro Cytotoxicity/Anticancer Activity: MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U2OS, MG-63)
-
Appropriate cell culture medium and supplements
-
This compound (3,4-DHAP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of 3,4-DHAP for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Western Blot Analysis of Nrf2 and HO-1
Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and HO-1.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
This compound (3,4-DHAP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 3,4-DHAP for the desired time. Lyse the cells with RIPA buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add ECL substrate.
-
Detection and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Model of Type 2 Diabetes in Rats
Objective: To investigate the therapeutic effects of this compound in a streptozotocin-induced diabetic rat model.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound (3,4-DHAP)
-
Vehicle for DHAP administration (e.g., saline, carboxymethyl cellulose)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: a. Fast the rats overnight. b. Induce diabetes with a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer. c. Provide 5% glucose solution in drinking water for the first 24 hours to prevent hypoglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: a. Divide the diabetic rats into groups: diabetic control (vehicle) and diabetic treated with 3,4-DHAP (e.g., 10 mg/kg/day) administered orally or by another appropriate route. b. Include a non-diabetic control group. c. Treat the animals for a specified duration (e.g., 8 weeks).
-
Outcome Measures: a. Monitor body weight and blood glucose levels regularly. b. At the end of the study, collect blood and tissues for biochemical and histological analysis (e.g., serum lipids, inflammatory markers, oxidative stress markers, endothelial function assessment).
Conclusion
This compound is a promising natural compound with a wide range of therapeutic applications. Its well-documented antioxidant and anti-inflammatory properties, mediated in part through the activation of the Nrf2/HO-1 pathway, provide a strong rationale for its further investigation in the context of various chronic diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to establish its efficacy and safety in human populations.
References
- 1. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3',4'-Dihydroxyacetophenone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Dihydroxyacetophenone (DHAP), also known as protocatechuic aldehyde, is a phenolic compound found in various medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As a result, accurate and reliable quantification of DHAP in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic potential.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following table summarizes representative quantitative data found in the literature.
| Plant Species | Plant Part | Extraction Method | Concentration of this compound | Reference |
| Picea schrenkiana | Needles | Water Extract (Diethyl ether fraction) | Not explicitly quantified in the extract, but found in surrounding soil at a mean of 0.51 ± 0.03 mg/g dry soil | [1] |
| Salvia species | Aerial Parts | General Phenolic Content Reported | While not specifically quantifying DHAP, studies report high levels of phenolic compounds, including other hydroxyacetophenones, suggesting potential presence. | [2][3][4] |
| Artemisia species | Aerial Parts | General Phenolic Content Reported | Various phenolic compounds have been identified, indicating that these species could be potential sources of DHAP, though specific quantification is needed. | [5][6][7][8] |
| Lamiaceae family | Aerial Parts | General Phenolic Content Reported | High concentrations of total phenolic and flavonoid contents are characteristic of this family, suggesting further investigation for DHAP is warranted. | [2][9][10] |
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The choice of extraction method is critical for the efficient recovery of this compound from the plant matrix.
1.1. Extraction Methods
-
Conventional Solvent Extraction (Maceration):
-
Air-dry the plant material at room temperature or in an oven at a temperature not exceeding 40-50°C to prevent degradation of phenolic compounds.
-
Grind the dried plant material into a fine powder.
-
Weigh a known amount of the powdered plant material (e.g., 1-10 g) and place it in a flask.
-
Add a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture with water) in a specific ratio (e.g., 1:10 or 1:20 w/v).
-
Agitate the mixture at room temperature for a defined period (e.g., 24-48 hours) using a shaker.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis or a suitable solvent for other analytical techniques.
-
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to enhance mass transfer and disrupt cell walls, leading to higher extraction efficiency and shorter extraction times.[11][12][13][14][15]
-
Follow steps 1-3 of the conventional solvent extraction method.
-
Place the flask containing the sample and solvent in an ultrasonic bath.
-
Sonicate for a specific duration (e.g., 15-60 minutes) at a controlled temperature.[15]
-
Follow steps 6-9 of the conventional solvent extraction method.
-
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[16][17][18][19][20]
-
Follow steps 1-3 of the conventional solvent extraction method.
-
Place the sample and solvent in a vessel suitable for microwave extraction.
-
Apply microwave power (e.g., 100-800 W) for a short duration (e.g., 1-15 minutes) at a controlled temperature.[18]
-
After extraction, allow the vessel to cool.
-
Follow steps 6-9 of the conventional solvent extraction method.
-
1.2. Cleanup: Solid-Phase Extraction (SPE)
For complex plant extracts, a cleanup step is often necessary to remove interfering substances. Solid-phase extraction is a common technique for this purpose.[21][22][23][24][25]
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other phenolic compounds with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with a Diode Array Detector (DAD) or UV detector is the most common and reliable method for the quantification of this compound.
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for good separation of phenolic compounds.
-
Solvent A: 0.1% Formic acid or phosphoric acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 280 nm (a secondary wavelength, such as 320 nm, can also be monitored for other phenolic compounds).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standard solutions. Method validation should be performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[26][27][28][29]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS can also be used for the quantification of this compound, typically after a derivatization step to increase its volatility.
-
Derivatization: The hydroxyl groups of this compound make it non-volatile. Derivatization is necessary, commonly through silylation.[30][31][32][33]
-
Evaporate a known volume of the cleaned-up extract to complete dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined time (e.g., 30-60 minutes) to complete the reaction.
-
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program (Example):
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Quantification: Create a calibration curve using derivatized standards of this compound. Identify the derivatized compound in the sample by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion in SIM mode.
UV-Vis Spectrophotometry Protocol
This method is simpler and less expensive but is less specific than chromatographic methods. It is often used for the determination of total phenolic content, but can be adapted for this compound with careful consideration of the sample matrix.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of a standard solution of this compound in the chosen solvent (e.g., methanol or ethanol). This is typically around 280 nm.
-
Standard Preparation: Prepare a stock solution of this compound and dilute it to create a series of standards with known concentrations.
-
Measurement:
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and the sample extract at the λmax.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of this compound in the sample extract from the calibration curve.
-
Note on Specificity: This method is prone to interference from other compounds in the plant extract that absorb at the same wavelength. For more selective quantification, a derivatization reaction that produces a colored product with a unique λmax can be employed.[34][35][36][37] For example, reaction with a chromogenic agent could shift the absorbance to the visible region, reducing interference from other UV-absorbing compounds.
Mandatory Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Nrf2/HO-1 signaling pathway and the role of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Screening of 20 species from Lamiaceae family based on phytochemical analysis, antioxidant activity and HPLC profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Composition and Bioactive Effects of Salvia africana, Salvia officinalis ‘Icterina’ and Salvia mexicana Aqueous Extracts [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioprospecting of Artemisia genus: from artemisinin to other potentially bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Artemisia and Their Biological Significance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. journalwjarr.com [journalwjarr.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cetjournal.it [cetjournal.it]
- 18. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 20. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. phcogres.com [phcogres.com]
- 28. researchgate.net [researchgate.net]
- 29. Development of a Validated RP-HPLC Method for Quantification of Four Bioactive Phenolic Compounds from Mulberry Leaf Infusion | Scientific.Net [scientific.net]
- 30. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. ajpaonline.com [ajpaonline.com]
- 35. researchgate.net [researchgate.net]
- 36. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 37. CHEMICAL DERIVATIZATION METHODOLOGIES FOR UV-VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF PHARMACEUTICALS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 3',4'-Dihydroxyacetophenone in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3',4'-Dihydroxyacetophenone (3,4-DHAP) as a substrate and modulator in various enzymatic reactions. Detailed protocols for key experiments are provided to facilitate research and development in areas such as drug metabolism, antioxidant pathways, and enzyme inhibition.
Introduction
This compound (3,4-DHAP), a naturally occurring phenolic compound, serves as a versatile molecule in biochemical research. Its catechol structure makes it a substrate for several enzymes involved in metabolism and a modulator of key signaling pathways. Understanding its interactions with enzymes is crucial for drug development, toxicology, and the study of cellular defense mechanisms. This document outlines its role as a substrate for Catechol-O-methyltransferase (COMT), a closely related substrate for 2,4'-dihydroxyacetophenone dioxygenase (DAD), an inhibitor of Tyrosinase, and an activator of the Nrf2/HO-1 antioxidant pathway.
Enzymatic Reactions and Pathways Involving this compound
Catechol-O-methyltransferase (COMT) Activity Assay
3,4-DHAP is an excellent substrate for Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines and other catechol-containing compounds. The enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of 3,4-DHAP, producing 3'-methoxy-4'-hydroxyacetophenone (3'-MHAP) and 4'-methoxy-3'-hydroxyacetophenone.[1][2] This reaction is widely used to determine COMT activity both in vitro and in vivo.[1]
Reaction Scheme:
Caption: COMT-catalyzed methylation of this compound.
Quantitative Data for COMT Assay:
| Parameter | Value | Reference |
| Substrate | This compound | [3] |
| Co-substrate | S-Adenosyl-L-Methionine (SAM) | [3] |
| Product Detection | Increase in absorbance at 344 nm | [3] |
| In vivo methylation velocity | 0.28 µg/mL·min | [1] |
Experimental Protocol: Spectrophotometric COMT Activity Assay
This protocol is adapted from a standard enzymatic assay for COMT.[3]
Materials:
-
3,4-Dihydroxyacetophenone (DHAP)
-
S-Adenosyl-L-Methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES) buffer
-
COMT enzyme solution
-
Sodium Borate buffer
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
0.5 mM DHAP in deionized water.
-
5 mM SAM in deionized water (prepare fresh and keep on ice).
-
6 mM MgCl₂ in deionized water.
-
20 mM DTT in deionized water.
-
0.2 M TES buffer, pH 7.6 at 37°C.
-
COMT enzyme solution diluted in cold TES buffer.
-
0.4 M Sodium Borate buffer, pH 10.0 at 37°C (Stop Solution).
-
-
Assay Mixture: In a microcentrifuge tube, combine the following in order:
-
100 µL 0.5 mM DHAP
-
100 µL 5 mM SAM
-
100 µL 6 mM MgCl₂
-
100 µL 20 mM DTT
-
-
Blank Preparation: Prepare a blank by replacing the SAM solution with 100 µL of deionized water.
-
Reaction Initiation: Equilibrate the assay mixture and blank to 37°C. Add 100 µL of the diluted COMT enzyme solution to both tubes, mix, and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding 500 µL of the Sodium Borate Stop Solution.
-
Measurement: Read the absorbance of the test sample and the blank at 344 nm. The increase in absorbance corresponds to the formation of the O-methylated products.
2,4'-Dihydroxyacetophenone Dioxygenase (DAD) Substrate Analog
While not 3,4-DHAP, the structurally similar molecule 2,4'-dihydroxyacetophenone is a substrate for the non-heme iron-dependent enzyme 2,4'-dihydroxyacetophenone dioxygenase (DAD).[4][5][6] This enzyme catalyzes the oxidative cleavage of a C-C bond, converting the substrate to 4-hydroxybenzoic acid and formic acid.[7][8] Given the structural similarity, 3,4-DHAP could be investigated as a potential substrate or inhibitor for this class of enzymes.
Reaction Scheme:
Caption: DAD-catalyzed cleavage of a 3',4'-DHAP analog.
Quantitative Data for DAD with 2,4'-Dihydroxyacetophenone:
| Parameter | Value | Reference |
| kcat | 2.4 s⁻¹ | [4][5][9] |
| KDHA | 0.7 µM | [4][5][9] |
| KI (by 4-hydroxybenzoate) | 1100 µM | [4][5] |
Experimental Protocol: DAD Activity Assay (Adapted for 3,4-DHAP)
This protocol is based on the assay for 2,4'-dihydroxyacetophenone.[4]
Materials:
-
This compound (or 2,4'-dihydroxyacetophenone as a control)
-
MES buffer (50 mM, pH 6.0) containing 100 mM NaCl
-
Purified DAD enzyme
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Substrate Preparation: Prepare a stock solution of 3,4-DHAP in the MES buffer.
-
Reaction Mixture: In a quartz cuvette, add the appropriate volume of MES buffer and the 3,4-DHAP stock solution to achieve the desired final substrate concentration.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the purified DAD enzyme solution to the cuvette.
-
Measurement: Immediately monitor the decrease in absorbance of the substrate at its λmax or the increase in absorbance of the product (if known). The consumption of 2,4'-dihydroxyacetophenone can be monitored by its absorbance.[4] The reaction rate can be calculated from the initial linear portion of the curve.
Tyrosinase Inhibition
3,4-DHAP has been shown to be a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[10] This inhibitory activity makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.
Experimental Workflow for Tyrosinase Inhibition:
Caption: Workflow for determining tyrosinase inhibition by 3',4'-DHAP.
Quantitative Data for Tyrosinase Inhibition:
| Parameter | Value | Reference |
| IC₅₀ (Mushroom Tyrosinase) | Strong inhibitory effect | [10] |
| Effect in B16 Melanoma Cells | Reduction of tyrosinase and MITF protein levels | [10] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is a standard method for assessing tyrosinase inhibitors.[11]
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 3,4-DHAP in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 20 µL of the 3,4-DHAP dilutions to the wells.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of tyrosinase solution.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measurement: Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20-30 minutes) to monitor the formation of dopachrome.
-
Calculation: Calculate the percentage of inhibition for each concentration of 3,4-DHAP compared to a control without the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Activation of the Nrf2/HO-1 Signaling Pathway
3,4-DHAP has demonstrated protective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs) by activating the Nrf2/HO-1 signaling pathway.[12][13] This pathway is a critical cellular defense mechanism against oxidative damage.
Signaling Pathway:
Caption: Activation of the Nrf2/HO-1 pathway by 3',4'-DHAP.
Experimental Workflow for Nrf2/HO-1 Pathway Analysis:
Caption: Experimental workflow for studying Nrf2/HO-1 activation.
Experimental Protocol: Investigating Nrf2/HO-1 Activation in HUVECs
This protocol is based on the methodology described for studying the effects of 3,4-DHAP on HUVECs.[12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound
-
High glucose medium (to induce oxidative stress)
-
MTT assay kit
-
DCFH-DA or other ROS detection reagent
-
Antibodies for Nrf2 and HO-1 (for Western blot and immunofluorescence)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs under standard conditions.
-
Pre-treat cells with various concentrations of 3,4-DHAP for a specified time (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to high glucose medium.
-
-
Cell Viability Assay (MTT):
-
Following treatment, perform an MTT assay according to the manufacturer's instructions to assess cell viability.
-
-
ROS Measurement:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify intracellular ROS levels.
-
-
Western Blot Analysis:
-
Lyse the cells and perform SDS-PAGE and Western blotting using primary antibodies against Nrf2 and HO-1 to determine their protein expression levels.
-
-
RT-qPCR Analysis:
-
Extract total RNA, synthesize cDNA, and perform quantitative PCR using primers for Nrf2 and HO-1 to measure their mRNA expression levels.
-
-
Immunofluorescence for Nrf2 Translocation:
-
Fix and permeabilize the cells.
-
Incubate with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope to assess its translocation to the nucleus.
-
Potential Metabolism by UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)
Phenolic compounds are common substrates for phase II metabolizing enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[14][15][16][17][18] Although specific data for 3,4-DHAP is limited in the search results, it is highly probable that it undergoes glucuronidation and sulfation.
Generalized Reaction Schemes:
Caption: Potential metabolism of 3',4'-DHAP by UGT and SULT.
Experimental Protocol: General Approach for UGT and SULT Assays
These are generalized protocols that would need to be optimized for 3,4-DHAP.
UGT Assay:
-
Enzyme Source: Human liver microsomes or recombinant UGT isoforms.
-
Reaction Mixture: Incubate the enzyme source with 3,4-DHAP and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
Analysis: The formation of the glucuronide conjugate can be monitored by LC-MS/MS.
SULT Assay:
-
Enzyme Source: Human liver cytosol or recombinant SULT isoforms.
-
Reaction Mixture: Incubate the enzyme source with 3,4-DHAP and the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a suitable buffer at 37°C.[19]
-
Analysis: The formation of the sulfate conjugate can be analyzed by LC-MS/MS. A common method involves the use of radiolabeled [³⁵S]PAPS and quantifying the radiolabeled product.[19]
Summary and Applications
This compound is a valuable tool for enzymatic studies. Its utility as a substrate for COMT allows for the straightforward assessment of this important metabolic enzyme's activity. Its inhibitory effect on tyrosinase presents opportunities for dermatological and cosmetic research. Furthermore, its ability to activate the Nrf2/HO-1 pathway highlights its potential as a lead compound for the development of cytoprotective agents. The probable metabolism of 3,4-DHAP by UGTs and SULTs also makes it a relevant compound for studies in drug metabolism and toxicology. The provided protocols offer a solid foundation for researchers to explore the diverse biochemical roles of this versatile phenolic compound.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The metal- and substrate-dependences of 2,4′-dihydroxyacetophenone dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleavage mechanism of the aliphatic C–C bond catalyzed by 2,4′-dihydroxyacetophenone dioxygenase from Alcaligenes sp. 4HAP: a QM/MM study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. 2,4'-dihydroxyacetophenone dioxygenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ontogeny of Phase II Enzymes: SULT, UGT, GST - Martin Behm [grantome.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Application Note: 3',4'-Dihydroxyacetophenone as a Reference Standard in Chromatographic Analysis for Quality Control of Herbal Medicines
Audience: Researchers, scientists, and drug development professionals.
Introduction
3',4'-Dihydroxyacetophenone, also known as acetopyrocatechol, is a phenolic compound found in various medicinal plants. Its well-defined chemical structure and stability make it an excellent candidate for use as a reference standard in chromatographic methods. This application note provides a detailed protocol for the use of this compound as a reference standard for the quantitative analysis of related phenolic compounds in herbal extracts by High-Performance Liquid Chromatography (HPLC). The accurate quantification of active or marker compounds is crucial for the quality control and standardization of herbal medicines, ensuring their safety and efficacy.
Principle
The principle of this application is based on the use of this compound as an external standard in HPLC analysis. A calibration curve is constructed by plotting the peak area of known concentrations of the this compound standard against their corresponding concentrations. The concentration of the analyte of interest in a sample extract is then determined by comparing its peak area to the calibration curve. This method assumes that the analyte and the standard have similar chromatographic behavior and response factors under the specified conditions. For more complex matrices or to account for variations in sample preparation and injection volume, this compound can also be employed as an internal standard.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the chromatographic analysis.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Herbal extract sample
-
Syringe filters (0.45 µm)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
pH meter
3. Chromatographic Conditions
A validated HPLC method for the analysis of phenolic compounds is presented below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-10 min, 10-25% B10-25 min, 25-50% B25-30 min, 50-10% B30-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solution
-
Accurately weigh 1 g of the powdered herbal extract.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to cool to room temperature and then centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
6. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²) of the calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations on the same day and on three different days. Calculate the relative standard deviation (RSD).
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a known amount of the this compound standard into the sample extract at three different concentration levels. Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and structured tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15234x - 12.5 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision Data for this compound
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |
| 5 | 1.2 | 1.8 |
| 25 | 0.8 | 1.5 |
| 75 | 0.6 | 1.2 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 20 | 20.3 | 101.5 |
| 40 | 39.5 | 98.8 |
| Mean Recovery (%) | 99.4 |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualizations
Caption: Workflow for quantitative analysis using a reference standard.
Caption: Logical relationship of quality control in herbal medicine development.
This application note provides a comprehensive and detailed protocol for the use of this compound as a reference standard in the chromatographic analysis of herbal medicines. The described HPLC method, along with the validation parameters, demonstrates a reliable and robust approach for the quantification of phenolic compounds. The implementation of such standardized analytical methods is essential for ensuring the quality, safety, and efficacy of herbal medicinal products in research and development.
Troubleshooting & Optimization
stability of 3',4'-Dihydroxyacetophenone under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3',4'-Dihydroxyacetophenone under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., turning pinkish or brownish) | Oxidation of the catechol moiety due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Minimize exposure to ambient air during weighing and handling. |
| Decreased potency or unexpected results in assays | Degradation of the compound due to improper storage (temperature, humidity) or handling. | Ensure storage at recommended temperatures (see FAQ). Store in a desiccator to protect from humidity. Prepare solutions fresh for each experiment. If stock solutions are necessary, store them at -20°C or -80°C for short periods and perform qualification before use. |
| Poor solubility of the compound | The compound may have degraded to less soluble byproducts. The incorrect solvent is being used. | Visually inspect the solid for any signs of degradation. Use fresh, high-purity compound. Ensure the appropriate solvent is used. Sonication may aid in the dissolution of the pure compound. |
| Appearance of new peaks in chromatograms of stored samples | Degradation of this compound. | Analyze the degradation products using a validated stability-indicating HPLC method. Review storage conditions and handling procedures to identify the cause of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Storing under an inert atmosphere (argon or nitrogen) is ideal to prevent oxidation. Recommended storage temperatures are between 10°C and 25°C for short-term storage, while for long-term stability, storage at -20°C is advisable.[3]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. Due to the presence of the catechol group, it is susceptible to oxidation, especially at neutral to alkaline pH. Solutions should be prepared fresh whenever possible. If storage is necessary, use de-gassed solvents, store at low temperatures (-20°C or -80°C), and protect from light.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway is the oxidation of the 3,4-dihydroxy (catechol) moiety. This can proceed through a semiquinone radical to form an ortho-quinone.[3][4] This process is accelerated by exposure to oxygen, light, and higher pH. Hydrolysis is not a primary degradation pathway as the molecule lacks hydrolyzable functional groups like esters or amides.
Q4: Is this compound sensitive to light?
A4: Yes, as a phenolic compound, it can be sensitive to light. Photodegradation can contribute to the oxidation of the catechol group. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber glassware or storing them in the dark.
Q5: How does humidity affect the stability of solid this compound?
A5: High humidity can be detrimental to the stability of solid this compound. Moisture can be absorbed by the solid, which can increase the mobility of molecules and facilitate degradation reactions, particularly oxidation. It is recommended to store the compound in a desiccator or a controlled low-humidity environment.
Data Presentation: Illustrative Stability Data
The following tables summarize illustrative quantitative data on the degradation of this compound under various stress conditions. Note: This data is for guidance purposes and is based on the known behavior of similar phenolic compounds. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Degradation of this compound in Solution under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | Illustrative % Degradation |
| 2 (0.01 M HCl) | 60 | 24 | < 5% |
| 7 (Water) | 60 | 24 | 10 - 15% |
| 10 (0.001 M NaOH) | 60 | 24 | > 20% |
Table 2: Illustrative Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Parameters | Duration | Illustrative % Degradation |
| Oxidative | 3% H₂O₂ at room temperature | 8 hours | 15 - 25% |
| Thermal (Solid) | 80°C | 48 hours | 5 - 10% |
| Photolytic (in Methanol) | ICH Q1B conditions (UV/Vis light) | 24 hours | 10 - 20% |
Table 3: Illustrative Effect of Relative Humidity (RH) on Solid this compound Stability
| Relative Humidity | Temperature (°C) | Duration (weeks) | Illustrative % Degradation |
| 40% RH | 40 | 4 | < 2% |
| 75% RH | 40 | 4 | 5 - 8% |
| 90% RH | 40 | 4 | > 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study based on ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to expected faster degradation.
-
Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and store it in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from degradation products generated during the forced degradation study.
Visualizations
Caption: Troubleshooting logic for stability issues with this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Synthesis of 3',4'-Dihydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3',4'-dihydroxyacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are the Friedel-Crafts acylation of catechol and the Fries rearrangement of catechol acetate. Each method presents a unique set of challenges and optimization parameters.
Q2: Why am I getting a low yield in my Friedel-Crafts acylation of catechol?
A2: Low yields in the Friedel-Crafts acylation of catechol can be attributed to several factors. Catechol is a highly activated and sensitive substrate. The presence of two hydroxyl groups can lead to complexation with the Lewis acid catalyst, deactivating it. Furthermore, side reactions such as O-acylation and polysubstitution can reduce the yield of the desired C-acylated product. The choice of Lewis acid and reaction conditions are critical for maximizing the yield.
Q3: My Fries rearrangement of catechol acetate is resulting in a mixture of isomers and unreacted starting material. How can I improve the selectivity and conversion?
A3: The Fries rearrangement is known to produce a mixture of ortho and para isomers. The ratio of these isomers is highly dependent on the reaction temperature and solvent polarity. Lower temperatures generally favor the formation of the para-isomer (this compound), while higher temperatures favor the ortho-isomer.[1][2] Non-polar solvents also tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[1][2] Incomplete conversion can result from insufficient reaction time or catalyst deactivation.
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification of this compound can be challenging due to the presence of the ortho-isomer and other side products. Recrystallization is a common and effective method for purification. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. A common approach involves dissolving the crude product in a hot solvent and allowing it to cool slowly to induce crystallization. Washing the crystals with a cold solvent can help remove residual impurities. A patent for a similar synthesis suggests recrystallization from acetonitrile.[3]
Q5: Can I use a different acylating agent besides acetic anhydride or acetyl chloride?
A5: While acetic anhydride and acetyl chloride are the most common acylating agents for this synthesis, other reagents can be used. However, the stability of the acylating agent under the harsh conditions of the Friedel-Crafts reaction or Fries rearrangement is crucial.[2] The choice of acylating agent can also influence the reactivity and the side-product profile.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient catalyst activity or amount. | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and use a stoichiometric amount or a slight excess. Consider using a more active Lewis acid. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperature is crucial for reaction progression. | |
| Insufficient reaction time. | Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC). | |
| Formation of a complex mixture of products | Unoptimized reaction conditions leading to side reactions. | Carefully control the reaction temperature. For the Fries rearrangement, lower temperatures favor the desired para-product.[1][2] In Friedel-Crafts acylation, gradual addition of the acylating agent can minimize side reactions. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can deactivate the Lewis acid catalyst. | |
| Significant amount of O-acylated product | The reaction conditions favor kinetic control over thermodynamic control. | In the presence of a Lewis acid like AlCl₃, the O-acylated product can rearrange to the more stable C-acylated product (Fries rearrangement). Ensure sufficient reaction time and appropriate temperature to facilitate this rearrangement. |
Issues with Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of the ortho-isomer (2',3'-dihydroxyacetophenone) | Reaction conditions favor ortho-acylation. | For the Fries rearrangement, conduct the reaction at a lower temperature to favor the para-isomer.[1][2] For Friedel-Crafts acylation, the choice of solvent can influence the ortho/para ratio. |
| Inefficient purification. | Optimize the recrystallization process. Experiment with different solvent systems. Column chromatography can also be employed for separating the isomers. | |
| Product is dark-colored or oily | Presence of polymeric or degradation byproducts. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Ensure the work-up procedure effectively removes all acidic residues. |
| Incomplete removal of solvent. | After filtration, ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Synthesis of this compound via Fries Rearrangement of Catechol Acetate (Adapted from general procedures)
Materials:
-
Catechol diacetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Hydrochloric acid (HCl), dilute
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvent for recrystallization (e.g., acetonitrile or ethanol/water mixture)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add anhydrous nitrobenzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Once the aluminum chloride has dissolved, slowly add catechol diacetate to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir for the specified time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Quantitative Data from a Patented Synthesis Method[3]
The following table summarizes the quantities of reactants and the resulting yield from a specific patented synthesis method for this compound. Please note that this method involves multiple steps and reagents not listed in the general protocol above.
| Reactant/Product | Moles | Amount |
| Catechol | 0.34 mol | - |
| Cuprous chloride | 1.1 mol | - |
| Dimethylamine | - | 390 ml |
| Acetamide | 0.37 mol | - |
| This compound (product) | - | 26.36 g (51% yield) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
purification techniques for high-purity 3',4'-Dihydroxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3',4'-Dihydroxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity (>99%), especially when dealing with crystalline crude products.[1] Column chromatography, typically using silica gel, can be employed for separating the target compound from impurities with similar solubility characteristics.[2]
Q2: What are the likely impurities in synthetically produced this compound?
A2: Impurities can vary depending on the synthetic route. If synthesized via a Fries rearrangement of catechol diacetate, impurities could include unreacted starting materials, partially reacted intermediates, and positional isomers.[3] For syntheses starting from catechol and chloroacetic acid, residual starting materials and byproducts from side reactions are possible impurities.[1] Additionally, phenolic compounds like this compound are susceptible to oxidation, which can lead to the formation of colored impurities.[4]
Q3: What is a suitable solvent for dissolving this compound for experiments?
A3: this compound has good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[5][6] It is sparingly soluble in water.[6] For in-vitro studies, stock solutions are often prepared in DMSO.[5]
Q4: How should high-purity this compound be stored to prevent degradation?
A4: As a solid, it should be stored in a cool, dark place. Some suppliers recommend storage under an inert atmosphere like argon to prevent oxidation.[7] Solutions in solvents like DMSO should be stored at low temperatures (-20°C for short-term and -80°C for long-term storage) to maintain stability.[5][8]
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the temperature of the solution is above the melting point of the solute-solvent mixture.[9][10] This is a common issue with phenolic compounds. Here’s how to troubleshoot it:
-
Increase the amount of solvent: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature.[9]
-
Lower the crystallization temperature slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.
-
Change the solvent system: Use a solvent mixture (e.g., ethanol/water or acetone/hexane) to modulate the solubility and promote crystallization over oiling out.[8][11]
-
Add seed crystals: Introducing a small crystal of pure this compound can provide a nucleation site and encourage crystallization.
Q2: The purified this compound has a yellow or brownish tint. How can I remove the color?
A2: Colored impurities in phenolic compounds are often due to oxidation or polymerization products.[4] These can be removed by treating the solution with activated carbon before crystallization.[2][12]
-
Procedure:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Cool the solution slightly below its boiling point and add a small amount of activated carbon (typically 1-2% by weight of the solute).
-
Heat the mixture at boiling for a short period (5-10 minutes) with swirling.
-
Perform a hot gravity filtration to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to induce crystallization.[13]
-
Q3: The yield of my recrystallized this compound is very low. What are the possible reasons and solutions?
A3: A low yield can result from several factors during the recrystallization process.
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[9] To remedy this, you can evaporate some of the solvent and attempt to crystallize a second crop of crystals from the mother liquor.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, this will reduce the yield. To prevent this, use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask).[14]
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash the crystals with a small amount of the cold recrystallization solvent.
Column Chromatography Issues
Q1: I am getting poor separation of this compound from its impurities during column chromatography. What can I do?
A1: Poor separation can be due to an inappropriate choice of stationary or mobile phase.
-
Optimize the mobile phase: For polar compounds like this compound on a silica gel column, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. Adjusting the ratio of these solvents will alter the elution profile. A lower polarity mobile phase will generally increase retention and may improve the separation of closely eluting compounds.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water) could be effective.[1][15]
-
Check the column loading: Overloading the column with too much crude material will lead to broad peaks and poor separation. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase.
Q2: The this compound is streaking or tailing on the TLC plate and in the column. How can I fix this?
A2: Tailing is often an issue with polar, acidic compounds like phenols on silica gel.
-
Add an acid modifier to the mobile phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl groups, leading to more symmetrical peaks and better separation.[15]
Quantitative Data
The following table summarizes the typical purity levels that can be achieved with different purification techniques for this compound, based on literature and commercial supplier data.
| Purification Technique | Purity Achieved | Typical Yield | Notes |
| Single Recrystallization | >99%[1] | 70-90% | Effective for removing most common impurities. |
| Column Chromatography (Silica Gel) | >98%[7] | 50-80% | Useful for separating closely related impurities. |
| Combined Recrystallization and Column Chromatography | >99.9%[16] | 40-70% | For achieving very high purity for analytical standards or pharmaceutical applications. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add 10 mL of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add approximately 50 mg of activated carbon. Reheat the solution to boiling for 5 minutes.
-
Hot Filtration (if decolorized): Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the activated carbon.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol until the solution is clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a starting point for developing a column chromatography method.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Preparation: Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using the same mobile phase. Visualize the spots under UV light (254 nm).
-
Fraction Pooling: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
Caption: Troubleshooting guide for column chromatography problems.
References
- 1. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. youtube.com [youtube.com]
- 5. Decolorization Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. youtube.com [youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. akjournals.com [akjournals.com]
- 16. medchemexpress.com [medchemexpress.com]
preventing oxidation of 3',4'-Dihydroxyacetophenone in solution
Welcome to the Technical Support Center for 3',4'-Dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your this compound solution is a common issue caused by oxidation. As a catechol derivative, this compound is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, and at neutral to alkaline pH. The initial oxidation product is a highly reactive ortho-quinone, which can then undergo further reactions to form colored polymers.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The main factors that accelerate oxidation are:
-
pH: The rate of oxidation increases significantly at neutral to alkaline pH (pH > 7).
-
Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation process.
-
Metal Ions: Trace metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation of catechols.
-
Light: Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate oxidation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent or minimize the oxidation of my this compound solution?
A3: To prevent oxidation, it is crucial to control the factors mentioned above. The most effective strategies include:
-
pH Control: Prepare and store solutions in an acidic buffer (ideally pH 3-5).
-
Use of Antioxidants: Add antioxidants such as L-ascorbic acid or sodium metabisulfite to the solution.
-
Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
Degassing Solvents: Use solvents that have been deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
Storage Conditions: Store solutions in the dark (e.g., in amber vials) and at low temperatures (-20°C or -80°C for long-term storage).[1]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For a concentrated stock solution, dimethyl sulfoxide (DMSO) is a common choice due to the high solubility of this compound.[1] However, for aqueous-based experiments, it is recommended to prepare fresh dilutions from the DMSO stock into an acidic, deoxygenated buffer containing antioxidants and chelating agents.
Q5: Can I use a solution of this compound that has already started to discolor?
A5: It is strongly advised not to use a discolored solution for quantitative experiments. The presence of color indicates that a significant portion of the this compound has degraded, and the solution now contains a mixture of the parent compound and its various oxidation products. This will lead to inaccurate and unreliable experimental results.
Troubleshooting Guides
Issue 1: Rapid Discoloration of a Freshly Prepared Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the solvent/buffer | Measure the pH of your solution. Adjust the pH to a range of 3-5 using a suitable acidic buffer (e.g., citrate or acetate buffer). | The rate of discoloration should be significantly reduced. |
| Presence of dissolved oxygen | Prepare your solution using a solvent that has been thoroughly deoxygenated by sparging with nitrogen or argon gas for at least 15-30 minutes. Prepare the solution under a gentle stream of the inert gas. | A clear, colorless solution should be maintained for a longer duration. |
| Contamination with metal ions | Add a chelating agent such as EDTA disodium salt to your buffer at a final concentration of 0.1-1 mM. Use high-purity water and reagents to minimize metal ion contamination. | The catalytic effect of metal ions will be nullified, preventing rapid oxidation. |
Issue 2: Instability of Diluted Working Solutions During an Experiment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Absence of stabilizers in the dilution buffer | Prepare all dilution buffers with a combination of an antioxidant (e.g., 0.1-1 mM L-ascorbic acid) and a chelating agent (e.g., 0.1 mM EDTA). | The working solutions will remain stable for the duration of a typical experiment. |
| Exposure to light | Protect your solutions from light by using amber-colored tubes or by wrapping the containers in aluminum foil. | Photodegradation will be minimized, contributing to the overall stability of the solution. |
| Elevated temperature | If your experiment allows, perform it at a lower temperature or on ice to slow down the rate of oxidation. | The degradation of this compound will be kinetically hindered. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a screw cap
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Seal the vial tightly and vortex until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
Flush the headspace of the vial with the inert gas before final sealing.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and monitor its degradation over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure for Forced Degradation Study:
-
Acidic Degradation: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Basic Degradation: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Inject the samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the parent peak.
Data Presentation
Table 1: Illustrative Stability of this compound (100 µM) in Aqueous Buffer (pH 7.4) at Room Temperature
| Condition | % Remaining after 1 hour | % Remaining after 4 hours |
| No additives | 65% | 20% |
| + 0.5 mM L-Ascorbic Acid | 95% | 85% |
| + 0.1 mM EDTA | 80% | 55% |
| + 0.5 mM L-Ascorbic Acid & 0.1 mM EDTA | >99% | 98% |
Table 2: Effect of pH on the Stability of this compound (100 µM) at Room Temperature after 4 hours
| pH | Buffer System | % Remaining |
| 3.0 | Citrate | >99% |
| 5.0 | Acetate | 98% |
| 7.4 | Phosphate | 20% |
| 9.0 | Borate | <5% |
Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Strategies to prevent the oxidation of this compound.
Caption: Workflow for preparing and handling this compound solutions.
References
addressing matrix effects in LC-MS analysis of 3',4'-Dihydroxyacetophenone
Welcome to the technical support center for addressing matrix effects in the LC-MS analysis of 3',4'-Dihydroxyacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reproducibility of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a major concern for the LC-MS analysis of this compound?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix. In LC-MS analysis, the "matrix" refers to all components in the sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1] This effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3]
For a phenolic compound like this compound, which is often analyzed in complex biological matrices like plasma or tissue homogenates, matrix effects are a significant challenge.[2] Components like phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and often co-extract with analytes during common sample preparation procedures.[4] Failure to properly assess and mitigate these effects can lead to erroneous quantification and unreliable experimental results.[2]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spiking method .[2][5] This technique allows you to calculate a "matrix factor" (MF) that quantifies the degree of ion suppression or enhancement.
The process involves comparing the peak response of the analyte spiked into a blank matrix extract (which has undergone the full sample preparation procedure) with the response of the analyte in a neat (pure) solvent at the same concentration.[2][6]
-
A Matrix Factor < 1 indicates ion suppression.
-
A Matrix Factor > 1 indicates ion enhancement.
-
A Matrix Factor = 1 indicates no significant matrix effect.
For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.
Q3: What is the ideal internal standard (IS) for this compound analysis, and what are the alternatives if it's not available?
A3: The gold standard for an internal standard in LC-MS is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium or Carbon-13 labeled this compound).[3][7] A SIL-IS is the ideal choice because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience the same degree of matrix effect and ionization variability. The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling reliable correction for signal fluctuations.
Alternative Strategy: If a SIL-IS for this compound is not commercially available, the next best option is to use a structural analog . This compound should be closely related in chemical structure and properties to the analyte but not be present endogenously in the samples. For example, a study analyzing the similar compound 2',4',6'-trihydroxyacetophenone successfully used 2',4',6'-trihydroxybenzaldehyde as an internal standard.[8] When using a structural analog, it is crucial to validate that it adequately tracks the analyte's behavior under the specific chromatographic and matrix conditions of the assay.
Troubleshooting Guides
Problem: I am observing poor accuracy and high variability in my quality control (QC) samples for this compound.
| Possible Cause | Recommended Solution |
| Significant Matrix Effect | The most common cause of poor accuracy and precision is an uncompensated matrix effect.[3] Different lots or sources of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement between samples.[2] Solution: Perform a quantitative matrix effect assessment using the post-extraction spike protocol. If the matrix factor is significantly different from 1, you must implement a strategy to mitigate the effect. This can include improving your sample preparation, optimizing chromatography, or using a more appropriate internal standard.[5][7] |
| Inadequate Sample Preparation | A simple protein precipitation (PPT) may not be sufficient to remove interfering matrix components like phospholipids, which are a primary cause of ion suppression.[4][7] Solution: Implement a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing a broader range of interferences compared to PPT.[9] Refer to the SPE protocol below for a recommended starting point. |
| Suboptimal Chromatography | Your analyte, this compound, may be co-eluting with a region of significant ion suppression.[8] Solution: Optimize your chromatographic method to shift the retention time of the analyte away from interference zones. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., a pentafluorophenyl (PFP) column instead of a C18 for phenolic compounds).[7] A post-column infusion experiment can help identify suppression zones in your chromatogram.[8] |
Problem: My LC-MS signal for this compound is low and inconsistent, even in clean standards.
| Possible Cause | Recommended Solution |
| Analyte Interaction with Metal Surfaces | Phenolic compounds and other molecules with chelating properties can interact with the stainless steel components of standard HPLC columns and systems.[5] This interaction can lead to poor peak shape, signal loss, and ion suppression due to the formation of metal salts.[5] Solution: Consider using a metal-free or bio-inert LC column and system. If that is not possible, modifying the mobile phase with a weak chelating agent like medronic acid or adding a small amount of acid (e.g., 0.1% formic acid) can sometimes mitigate these interactions. |
| Incorrect MS Source Parameters | The settings for your electrospray ionization (ESI) source (e.g., capillary voltage, gas temperature, gas flow) may not be optimal for this compound. Solution: Perform a systematic optimization of all ESI source parameters by infusing a standard solution of the analyte and monitoring for maximum signal intensity and stability. |
Data Presentation
The following table provides an illustrative comparison of recovery and matrix effects for this compound using three common sample preparation techniques. These values are representative for phenolic compounds and highlight the importance of selecting an appropriate cleanup method.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | 95 ± 8% | 0.45 ± 0.15 | High recovery, but significant and variable ion suppression. Not ideal for quantification.[7] |
| Liquid-Liquid Extraction (LLE) | 75 ± 12% | 0.85 ± 0.08 | Lower recovery, but a significant reduction in matrix effects.[9] |
| Solid-Phase Extraction (SPE) | 92 ± 5% | 0.98 ± 0.04 | High recovery and minimal matrix effect. The most robust method for accurate quantification.[7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[2][6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the Internal Standard (IS) into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike this compound and the IS into the final, clean extract. The final concentration should be identical to Set A.
-
Set C (Pre-Spike Sample): Spike this compound and the IS into the blank biological matrix before starting the sample preparation procedure. Process these samples fully. This set is used to determine analyte recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the analyte and IS peak areas.
-
Calculate Matrix Factor (MF):
-
Calculate the average peak area for the analyte from Set B and Set A.
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate IS-Normalized Matrix Factor (Optional but Recommended):
-
Calculate the response ratio (Analyte Area / IS Area) for each sample in Set B and the neat solution in Set A.
-
IS-Normalized MF = (Mean Response Ratio in Set B) / (Mean Response Ratio in Set A)
-
This value demonstrates how well the IS compensates for the matrix effect. A value close to 1 indicates effective compensation.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a starting point for developing a robust SPE method to clean up plasma samples, which is effective at removing phospholipids and other interferences.[7][10]
-
Analyte & Sorbent Selection:
-
This compound is a polar, phenolic compound. A polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode sorbent with both reversed-phase and ion-exchange properties (e.g., Oasis MCX for weak acids) is recommended.[7]
-
-
Sample Pre-treatment:
-
Thaw plasma samples and vortex to mix.
-
To 200 µL of plasma, add the internal standard.
-
Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample. Vortex to mix.
-
-
SPE Procedure (using a mixed-mode cation exchange plate/cartridge):
-
Condition: Pass 500 µL of methanol through the sorbent, followed by 500 µL of water. Do not allow the sorbent to dry.
-
Load: Load the entire 400 µL of the pre-treated sample onto the sorbent.
-
Wash 1: Pass 500 µL of 2% formic acid in water through the sorbent to remove polar interferences.
-
Wash 2: Pass 500 µL of methanol through the sorbent to remove lipids and other non-polar interferences.
-
Elute: Elute the this compound with 2 x 250 µL of 5% ammonium hydroxide in a 60:40 acetonitrile:isopropanol mixture.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex, centrifuge, and inject the supernatant.
-
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects in LC-MS bioanalysis.
Caption: Conceptual diagram of electrospray ionization (ESI) suppression by co-eluting matrix components.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-dihydroxyacetophenone, 1197-09-7 [thegoodscentscompany.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 3',4'-Dihydroxyacetophenone Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the biosynthesis of 3',4'-Dihydroxyacetophenone (3,4-DHAP).
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for 3',4'-DHAP biosynthesis?
A1: Escherichia coli is a commonly used host for recombinant production of 3,4-DHAP due to its well-characterized genetics, rapid growth, and ease of genetic manipulation.
Q2: What is the primary biosynthetic pathway for producing 3,4'-DHAP in recombinant E. coli?
A2: A prevalent strategy involves a two-step enzymatic conversion from a precursor. One common pathway starts with L-tyrosine, which is converted to 1-(4-hydroxyphenyl)-ethanol. This intermediate is then sequentially oxidized and hydroxylated to 3,4-DHAP using the enzymes 1-(4-hydroxyphenyl)-ethanol dehydrogenase (Hped) and 4-hydroxyphenylacetate 3-hydroxylase (HpaBC), a two-component flavin-dependent monooxygenase.[1]
Q3: What are the key enzymes involved in the conversion of 1-(4-hydroxyphenyl)-ethanol to 3,4'-DHAP?
A3: The key enzymes are 1-(4-hydroxyphenyl)-ethanol dehydrogenase (Hped) and the two-component 4-hydroxyphenylacetate 3-hydroxylase (HpaBC). HpaBC consists of a reductase component (HpaC) that regenerates the FADH₂ cofactor and an oxygenase component (HpaB) that catalyzes the hydroxylation.
Q4: What are the typical yields of 3,4'-DHAP reported in laboratory settings?
A4: Reported yields can vary significantly based on the strain, precursor, and cultivation conditions. For instance, a study using whole-cell bioconversion of 1-(4-hydroxyphenol)-ethanol in recombinant E. coli achieved a yield of 260 mg/L with a productivity of 17% after 72 hours.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No 3,4'-DHAP Production | 1. Inefficient expression of biosynthetic enzymes (Hped, HpaBC).2. Inactive or improperly folded enzymes.3. Insufficient precursor supply (e.g., L-tyrosine or 1-(4-hydroxyphenyl)-ethanol).4. Lack of essential cofactors (NAD⁺ for Hped, FADH₂ and NADH for HpaBC). | 1. Verify Protein Expression: Perform SDS-PAGE and Western blot analysis to confirm the expression of Hped and HpaBC.2. Optimize Codon Usage: Ensure the genes for the biosynthetic enzymes are codon-optimized for E. coli to improve translation efficiency.3. Enhance Precursor Availability: Overexpress genes in the L-tyrosine biosynthesis pathway or supplement the culture medium with the precursor.4. Cofactor Regeneration: Co-express a glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) to regenerate NADH. Ensure sufficient intracellular FAD levels. |
| Accumulation of Intermediates | 1. Imbalance in the activity of the pathway enzymes (e.g., Hped activity is higher than HpaBC).2. Product inhibition of an upstream enzyme by an accumulated intermediate. | 1. Tune Enzyme Expression Levels: Use promoters of different strengths to balance the expression of Hped and HpaBC.2. Investigate Product Inhibition: Analyze the inhibitory effects of accumulated intermediates on the activity of upstream enzymes in vitro. |
| Poor Cell Growth and Low Biomass | 1. Metabolic burden from the overexpression of multiple heterologous proteins.2. Toxicity of the substrate, intermediate, or final product (3,4-DHAP). | 1. Reduce Metabolic Load: Use lower-copy number plasmids or weaker promoters. Optimize the inducer (e.g., IPTG) concentration.2. Assess Toxicity: Conduct toxicity assays to determine the inhibitory concentrations of the substrate and product on cell growth.3. Fed-Batch Strategy: Implement a fed-batch cultivation strategy to maintain substrate and product concentrations below toxic levels. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation.2. Inconsistent induction timing or inducer concentration.3. Fluctuations in culture conditions (pH, temperature, aeration). | 1. Standardize Inoculum: Use a consistent protocol for preparing the seed culture.2. Optimize Induction: Determine the optimal cell density (OD₆₀₀) for induction and use a fixed concentration of the inducer.3. Monitor and Control Culture Parameters: Utilize a bioreactor with automated control of pH, dissolved oxygen, and temperature. |
Quantitative Data Summary
Table 1: Effect of Process Parameters on 3,4'-DHAP Yield
| Parameter | Variation | Effect on Yield | Reference |
| Transformation Temperature | 25°C vs. 35°C | Higher temperature (35°C) showed a greater positive influence on yield compared to induction temperature, IPTG, and substrate concentration. | [2] |
| Induction Temperature | 15°C vs. 25°C | A lower induction temperature of 15°C was found to be optimal in one study for a related biotransformation. | [3] |
| IPTG Concentration | 0.1 mmol·L⁻¹ vs. higher concentrations | 0.1 mmol·L⁻¹ was identified as the optimal concentration in an orthogonal experiment. | [2] |
| Substrate Concentration | 8 mmol·L⁻¹ vs. other concentrations | 8 mmol·L⁻¹ was found to be optimal for the biotransformation of a related compound. | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of 1-(4-hydroxyphenyl)-ethanol to this compound
This protocol is a synthesized methodology based on common practices for whole-cell biotransformation in E. coli.
1. Strain Preparation:
- Transform E. coli BL21(DE3) with an expression plasmid containing the genes for Hped and HpaBC under the control of an inducible promoter (e.g., T7).
- Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2. Seed Culture Preparation:
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic.
- Incubate overnight at 37°C with shaking at 220 rpm.
3. Main Culture and Induction:
- Inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight seed culture to an initial OD₆₀₀ of 0.1.
- Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
- Cool the culture to the desired induction temperature (e.g., 25°C) and add IPTG to a final concentration of 0.1 mM.
- Continue to incubate for 4-6 hours to allow for protein expression.
4. Whole-Cell Bioconversion:
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
- Resuspend the cell pellet in the bioconversion medium (e.g., M9 minimal medium) to a desired cell density (e.g., OD₆₀₀ of 10).
- Add the substrate, 1-(4-hydroxyphenyl)-ethanol, to the desired starting concentration (e.g., 10 mM).
- Incubate the reaction mixture at the optimal transformation temperature (e.g., 35°C) with shaking.
- Take samples at regular intervals to monitor substrate consumption and product formation.
5. Sample Analysis:
- Centrifuge the samples to pellet the cells.
- Analyze the supernatant for the concentration of 3',4'-DHAP using HPLC.
Protocol 2: HPLC Analysis of this compound
1. Sample Preparation:
- Centrifuge the fermentation broth at 12,000 x g for 5 minutes.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. For example, a gradient from 10% to 90% methanol over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 280 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare a standard curve using pure 3',4'-DHAP of known concentrations.
- Quantify the 3',4'-DHAP in the samples by comparing the peak area to the standard curve.
Visualizations
References
- 1. [Synthesis of active substance 3,4-dihydroxyacetophenone from traditional Chinese medicine using Escherichia coli whole-cell bioconversion of 1-(4-hydroxyphenol)-ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing a highly efficient whole-cell biotransformation of 3,4-dihydroxyacetophenone into Apocynin by engineered Escherichia coli expressing caffeic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3',4'-Dihydroxyacetophenone and its Glycosides for Researchers and Drug Development Professionals
An in-depth guide comparing the physicochemical properties, biological activities, and pharmacokinetic profiles of 3',4'-Dihydroxyacetophenone (DHAP) and its glycosidic derivatives, supported by experimental data and detailed methodologies.
Introduction
This compound (DHAP), a naturally occurring phenolic compound found in various plants, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] Possessing a simple acetophenone core with two hydroxyl groups on the phenyl ring, DHAP exhibits potent antioxidant and anti-inflammatory properties.[1][3][4] To enhance its therapeutic potential, particularly concerning bioavailability and targeted delivery, synthetic and naturally occurring glycoside derivatives of DHAP have been explored. This guide provides a comprehensive comparative study of DHAP and its prominent glycosides, Pungenin and Isopungenin, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Physicochemical Properties
The addition of a glycosidic moiety to the DHAP core structure significantly alters its physicochemical properties, primarily increasing its water solubility and molecular weight. These changes can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound (DHAP) | Pungenin (3'-O-glucoside) | Isopungenin (4'-O-glucoside) |
| Molecular Formula | C₈H₈O₃ | C₁₄H₁₈O₈ | C₁₄H₁₈O₈ |
| Molecular Weight | 152.15 g/mol | 314.29 g/mol [1] | 314.29 g/mol |
| Appearance | White to off-white crystalline solid | Data not readily available | Data not readily available |
| Solubility | Slightly soluble in water, soluble in organic solvents | Expected to have higher water solubility than DHAP | Expected to have higher water solubility than DHAP |
Comparative Biological Activities
Both DHAP and its glycosides exhibit a range of biological activities, with the primary focus of research being their antioxidant and anti-inflammatory effects. Glycosylation can influence the potency and mechanism of these activities.
Antioxidant Activity
DHAP is a known antioxidant that can directly scavenge free radicals and activate endogenous antioxidant defense mechanisms.[3] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][6][7]
Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ Value | Reference |
| This compound (DHAP) | Data not readily available in direct comparative studies | |
| Pungenin | Data not readily available in direct comparative studies | |
| Isopungenin | Data not readily available in direct comparative studies |
Note: While direct comparative IC₅₀ values from a single study are not available, the antioxidant potential of DHAP is well-documented through its ability to upregulate antioxidant enzymes via the Nrf2 pathway.
Anti-inflammatory Activity
DHAP has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[4] One of the key assays used to evaluate topical anti-inflammatory activity is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
Comparative Anti-inflammatory Activity (TPA-Induced Mouse Ear Edema)
| Compound | Dosage | % Inhibition | Reference |
| This compound (DHAP) | 2 mg/ear | ~70% | [1] |
| Pungenin | Data not readily available | ||
| Isopungenin | Data not readily available |
Note: The anti-inflammatory activity of DHAP has been demonstrated, but comparative data for its glycosides in this specific model is lacking.
Pharmacokinetic Profiles
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Nrf2/HO-1 Signaling Pathway Activated by DHAP.
Caption: Experimental Workflow for DPPH Radical Scavenging Assay.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (DHAP, Pungenin, Isopungenin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test samples: Prepare stock solutions of the test compounds and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each concentration of the test sample or positive control. Then, add a specific volume of the DPPH solution to each well/cuvette. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema Assay
This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.[9]
Materials:
-
Mice (e.g., ICR or BALB/c)
-
TPA (12-O-tetradecanoylphorbol-13-acetate)
-
Acetone
-
Test compounds (DHAP, Pungenin, Isopungenin)
-
Positive control (e.g., Indomethacin)
-
Micrometer or balance
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into several groups: a negative control group (vehicle), a positive control group (TPA + Indomethacin), and treatment groups (TPA + test compounds at different doses).
-
Induction of Edema: Dissolve TPA in acetone. Apply a specific volume of the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear usually serves as a control and receives only the vehicle (acetone).
-
Treatment: Apply the test compounds or the positive control, dissolved in a suitable vehicle, to the right ear of the mice in the respective treatment groups, typically 30 minutes before or after the TPA application.
-
Measurement of Edema: After a specific period (e.g., 4-6 hours) following TPA application, measure the thickness of both ears using a micrometer. Alternatively, sacrifice the mice and punch out a standard-sized disc from each ear and weigh them.
-
Calculation: The degree of edema is calculated as the difference in thickness or weight between the right (TPA-treated) and left (vehicle-treated) ears. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Edema_treatment / Edema_control)] x 100 Where Edema_treatment is the ear edema in the group treated with the test compound and Edema_control is the ear edema in the group treated with TPA alone.
Synthesis of this compound Glycosides
The synthesis of phenolic glycosides like Pungenin and Isopungenin typically involves the protection of one of the hydroxyl groups of DHAP, followed by glycosylation of the unprotected hydroxyl group, and subsequent deprotection. A common method is the Koenigs-Knorr reaction.
General Synthetic Scheme:
-
Selective Protection: One of the hydroxyl groups of this compound is selectively protected. For instance, to synthesize Pungenin (3'-O-glucoside), the 4'-hydroxyl group would be protected. This can be achieved using various protecting groups, such as a benzyl group.
-
Glycosylation: The partially protected DHAP is then reacted with a protected glycosyl donor, such as acetobromo-α-D-glucose, in the presence of a promoter (e.g., silver carbonate or mercury cyanide). This step forms the glycosidic bond.
-
Deprotection: Finally, the protecting groups on both the sugar moiety and the phenolic hydroxyl group are removed to yield the final glycoside. For example, acetyl groups on the sugar can be removed by Zemplén deacetylation (using sodium methoxide in methanol), and a benzyl group on the phenol can be removed by hydrogenolysis.
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. Its glycosides, such as Pungenin and Isopungenin, represent a strategic approach to potentially enhance its pharmacokinetic properties and therapeutic efficacy. While direct comparative data on the biological activities and pharmacokinetics of DHAP and its specific glycosides are currently limited, the information presented in this guide provides a solid foundation for future research. Further studies are warranted to conduct head-to-head comparisons of these compounds to fully elucidate the impact of glycosylation on the pharmacological profile of this compound. Such research will be invaluable for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pungenin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
Unveiling the Therapeutic Potential of 3',4'-Dihydroxyacetophenone: A Comparative Guide to its Pharmacological Targets
For Immediate Release
[City, State] – 3',4'-Dihydroxyacetophenone (DHAP), a naturally occurring phenolic compound, is gaining significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of DHAP's performance against other well-known alternatives, supported by experimental data, to validate its key pharmacological targets. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of DHAP.
Key Pharmacological Targets and Comparative Efficacy
DHAP exhibits a multi-targeted pharmacological profile, primarily centered around enzyme inhibition, antioxidant activity through the Nrf2/HO-1 pathway, and anti-inflammatory effects. This guide will delve into the validation of these targets with a comparative analysis against established compounds.
Tyrosinase Inhibition: A Promising Agent for Hyperpigmentation
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders. DHAP has demonstrated potent tyrosinase inhibitory activity.
Comparative Data: Tyrosinase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound (DHAP) | Mushroom Tyrosinase | 10[1] | MedChemExpress |
| Kojic Acid | Mushroom Tyrosinase | 13.14 - 70[2][3] | Various Scientific Publications |
| β-Arbutin | Mushroom Tyrosinase | ~1687[2] | Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins |
| α-Arbutin | Mushroom Tyrosinase | ~6499[2] | Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins |
Experimental Protocol: Mushroom Tyrosinase Activity Assay
A common method to determine tyrosinase inhibitory activity involves spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compound (DHAP or alternative), and a positive control (e.g., kojic acid).
-
Procedure:
-
Prepare various concentrations of the test compound and positive control.
-
In a 96-well plate, add the test compound solution, mushroom tyrosinase solution, and phosphate buffer.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from the dose-response curve.
Signaling Pathway: Melanin Synthesis Inhibition
Caption: DHAP inhibits the enzyme tyrosinase, a critical step in the melanin synthesis pathway.
Nrf2/HO-1 Pathway Activation: A Potent Antioxidant Response
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. DHAP has been shown to be a potent activator of this pathway, comparable to or even exceeding the efficacy of sulforaphane, a well-characterized Nrf2 inducer.[4]
Comparative Data: Nrf2 Activation
| Compound | Model System | Effect on Nrf2/HO-1 | Source |
| This compound (DHAP) | High glucose-treated HUVECs | Significantly increased Nrf2 and HO-1 protein and mRNA expression.[4] | Molecular Medicine Reports, 2022 |
| Sulforaphane | High glucose-treated HUVECs | Increased Nrf2 and HO-1 protein and mRNA expression.[4] | Molecular Medicine Reports, 2022 |
Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression
This technique is used to quantify the protein levels of Nrf2 and its downstream target, HO-1.
-
Cell Culture and Treatment: Culture relevant cells (e.g., human umbilical vein endothelial cells - HUVECs) and treat with DHAP, an alternative compound, or a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway: Nrf2/HO-1 Activation
Caption: DHAP promotes the activation of the Nrf2/HO-1 pathway, leading to an antioxidant response.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
DHAP has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. While a specific IC50 for NF-κB inhibition by DHAP is not yet widely reported, its ability to suppress inflammatory mediators suggests it as a promising anti-inflammatory agent.
Comparative Data: Anti-inflammatory Effects
| Compound | Model System | Effect | Source |
| This compound (DHAP) | LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Various Scientific Publications |
| Resveratrol | Various inflammatory models | Inhibition of NF-κB and pro-inflammatory mediators | Various Scientific Publications |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activity of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of DHAP or an alternative inhibitor.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. The IC50 value can be calculated from the dose-response curve.
Signaling Pathway: NF-κB Inhibition
Caption: DHAP exhibits anti-inflammatory effects, likely through the inhibition of the NF-κB signaling pathway.
Other Enzymatic Inhibition
Preliminary studies suggest that DHAP may also inhibit other enzymes such as collagenase and lipase, which are relevant targets in skin aging and obesity, respectively.[5] However, more quantitative data, such as IC50 values, are needed for a thorough comparative analysis.
Conclusion
This compound is a promising multi-target compound with significant therapeutic potential. Its potent tyrosinase inhibition, robust activation of the Nrf2/HO-1 antioxidant pathway, and notable anti-inflammatory effects position it as a strong candidate for further investigation in the fields of dermatology, oxidative stress-related diseases, and inflammatory disorders. This guide provides a foundational comparison to aid researchers in the validation and exploration of DHAP's pharmacological targets. Further head-to-head comparative studies with established drugs under standardized conditions are warranted to fully elucidate its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1197-09-7 | FD32742 [biosynth.com]
Safety Operating Guide
Personal protective equipment for handling 3',4'-Dihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of 3',4'-Dihydroxyacetophenone.
This document provides immediate access to critical safety, operational, and disposal information for this compound (CAS No. 1197-09-7), a compound of interest in various research and development applications. By adhering to the following protocols, you can ensure a safe laboratory environment and maintain the integrity of your experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Handle with chemical-resistant, impervious gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[2] It is crucial to wash and dry hands thoroughly after handling.
-
Body Protection: A lab coat or long-sleeved clothing is required.[3] For larger quantities or in case of potential exposure, wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is necessary.[4] For firefighting, a self-contained breathing apparatus (SCBA) is essential.[3][5]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | [7] |
| Melting Point | 116-118 °C | |
| Boiling Point | 127 °C | [5] |
| GHS Hazard Statements | H315, H319, H335 | [5] |
| Storage Temperature | 10°C - 25°C in a dry, well-ventilated place | [5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Clean the spill area thoroughly. For large spills, evacuate the area and follow emergency procedures.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains.[1]
Experimental Protocols and Signaling Pathways
This compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress by regulating the Nrf2/HO-1 signaling pathway.[6]
Nrf2/HO-1 Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the Nrf2/HO-1 signaling pathway.
Key Experimental Methodologies
Below are detailed, step-by-step protocols for key experiments used to elucidate the effects of this compound.
1. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and appropriate controls.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
2. Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol quantifies the levels of ROS within cells.
-
Cell Preparation: Culture and treat cells with this compound and an ROS-inducing agent.
-
Fluorescent Probe Incubation: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in the dark.[8]
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths.
3. Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a sample.
-
Sample Preparation: Lyse the treated cells to extract total protein and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.[5][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
4. Gene Expression Analysis (RT-qPCR)
This method measures the amount of a specific RNA.
-
RNA Isolation: Extract total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[10]
-
qPCR Reaction: Perform the quantitative PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.[11]
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.
5. Protein Localization (Immunofluorescence)
This technique is used to visualize the subcellular localization of a specific protein.
-
Cell Fixation and Permeabilization: Fix the cells grown on coverslips and permeabilize the cell membranes to allow antibody entry.[12]
-
Blocking: Block non-specific binding sites with a blocking solution.[13]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.[14]
-
Imaging: Mount the coverslips and visualize the protein localization using a fluorescence microscope.[15]
6. Observation of Autophagosomes (Transmission Electron Microscopy - TEM)
TEM provides high-resolution images of cellular structures, including autophagosomes.
-
Cell Fixation: Fix the cells with glutaraldehyde and then post-fix with osmium tetroxide.[3][16]
-
Dehydration and Embedding: Dehydrate the cells through a series of ethanol concentrations and embed them in resin.[3]
-
Sectioning and Staining: Cut ultra-thin sections of the embedded cells and stain them with heavy metals like uranyl acetate and lead citrate.[3]
-
Imaging: Observe the cellular structures, specifically looking for the double-membraned autophagosomes, using a transmission electron microscope.[17]
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 3. Transmission electron microscopy of autophagosomes [bio-protocol.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. idtdna.com [idtdna.com]
- 12. cusabio.com [cusabio.com]
- 13. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
